molecular formula C19H22N4O B2723910 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea CAS No. 1798023-86-5

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea

Cat. No. B2723910
CAS RN: 1798023-86-5
M. Wt: 322.412
InChI Key: BOPMMTTXQWBEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea”, also known as “1-(2-phenylethyl)-3-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)urea”:

Cancer Therapy

Fibroblast Growth Factor Receptor (FGFR) Inhibition: This compound has shown potential as an inhibitor of FGFR, which plays a crucial role in the progression of various cancers, including breast, lung, prostate, bladder, and liver cancers . By targeting FGFR, the compound can inhibit cancer cell proliferation, induce apoptosis, and reduce migration and invasion of cancer cells .

Diabetes Management

Blood Glucose Regulation: Research indicates that derivatives of pyrrolo[2,3-b]pyridine, similar to this compound, can effectively reduce blood glucose levels . This makes it a promising candidate for the treatment of hyperglycemia and related conditions such as type 1 diabetes, diabetic dyslipidemia, and insulin resistance .

Cardiovascular Diseases

Cardioprotective Effects: The compound’s ability to regulate blood glucose levels also suggests potential benefits in managing cardiovascular diseases . By improving glucose tolerance and reducing hyperlipidemia, it may help in preventing conditions like hypertension and atherosclerosis .

Antimicrobial Activity

Antibacterial and Antifungal Properties: Pyrrolo[2,3-b]pyridine derivatives have been studied for their antimicrobial properties . This compound could be explored for its potential to combat bacterial and fungal infections, contributing to the development of new antimicrobial agents .

Anti-inflammatory Applications

Inflammation Modulation: The compound may exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation . This could be beneficial in treating chronic inflammatory conditions and autoimmune diseases .

Neurological Disorders

Neuroprotective Effects: Research on similar compounds suggests potential neuroprotective effects . This compound could be investigated for its ability to protect neurons from damage, offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Metabolic Syndrome

Comprehensive Metabolic Regulation: Given its effects on blood glucose and lipid levels, the compound may be useful in managing metabolic syndrome . This includes conditions like obesity, hypertriglyceridemia, and impaired glucose tolerance .

Anticancer Drug Development

Lead Compound for Drug Design: Due to its potent activity against FGFR and other targets, this compound can serve as a lead compound for the development of new anticancer drugs . Its low molecular weight and favorable pharmacokinetic properties make it an attractive candidate for further optimization .

Mechanism of Action

1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3. They have been found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .

Future Directions

The research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These compounds could potentially be used in cancer therapy, particularly for tumors where the FGFR signaling pathway is abnormally activated .

properties

IUPAC Name

1-(2-phenylethyl)-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c24-19(22-13-9-16-6-2-1-3-7-16)21-12-5-14-23-15-10-17-8-4-11-20-18(17)23/h1-4,6-8,10-11,15H,5,9,12-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPMMTTXQWBEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea

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